molecular formula C10H18O4 B3048774 (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid CAS No. 181289-10-1

(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid

Cat. No.: B3048774
CAS No.: 181289-10-1
M. Wt: 202.25 g/mol
InChI Key: SHGGEUYOIOWHJU-MRVPVSSYSA-N
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Description

(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in fruits and flowers. This particular compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a methylpentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. This process is known as Fischer esterification. The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used; for example, using an amine can yield an amide.

Scientific Research Applications

(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism by which (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound reacts with water in the presence of an acid or base to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a similar structure but different functional groups.

    Methyl butyrate: An ester with a similar backbone but different alkyl groups.

    Isopropyl butyrate: Similar in structure but with different substituents.

Uniqueness

(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid is unique due to its specific configuration and the presence of both an ethoxycarbonyl group and a methylpentanoic acid backbone. This combination of functional groups and stereochemistry gives it distinct chemical properties and reactivity compared to other esters.

Properties

IUPAC Name

(2R)-2-(2-ethoxy-2-oxoethyl)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-14-9(11)6-8(10(12)13)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGGEUYOIOWHJU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455399
Record name (2R)-2-[(ETHOXYCARBONYL)METHYL]-4-METHYLPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181289-10-1
Record name (2R)-2-[(ETHOXYCARBONYL)METHYL]-4-METHYLPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

E and Z benzyl 3-(ethoxycarbonyl)-2-(2-methylpropyl)propenoate (25.0 g., 0.09 mol.) was dissolved in ethanol and hydrogenated at 50° C. under 37.5 psi in the presence of 5% palladium on charcoal (2.5 g). The resultant mixture was filtered through Celite and the solvent removed by evaporation in vacuo to yield 3-(ethoxycarbonyl)-2-(2-methylpropyl)propanoic acid as a mixture of isomers in the form of a thick oil.
Name
benzyl 3-(ethoxycarbonyl)-2-(2-methylpropyl)propenoate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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